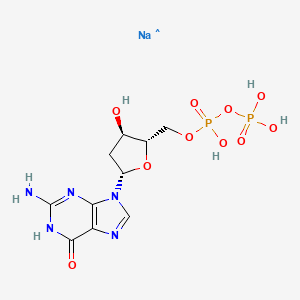
CID 137156386
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine 5’-Diphosphate Sodium is a nucleotide analog that plays a crucial role in various biochemical processes. It consists of a guanine base, a deoxyribose sugar, and two phosphate groups, with sodium ions to balance the charge. This compound is essential in DNA synthesis and repair, making it a valuable tool in molecular biology and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 5’-Diphosphate Sodium typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction environment, ensuring consistent quality and scalability. The final product is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyguanosine 5’-Diphosphate Sodium can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative stress and DNA damage.
Reduction: Although less common, reduction reactions can modify the nucleotide structure, affecting its biochemical properties.
Substitution: This reaction involves the replacement of functional groups, which can be useful in creating nucleotide analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various halogenating agents or nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced forms of the nucleotide.
Substitution: Modified nucleotides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyguanosine 5’-Diphosphate Sodium has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Essential in DNA synthesis and repair studies, as well as in the investigation of nucleotide metabolism.
Medicine: Utilized in the development of antiviral and anticancer therapies by serving as a model compound for drug design.
Industry: Employed in the production of diagnostic reagents and molecular biology kits.
Wirkmechanismus
The primary mechanism of action of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves its incorporation into DNA during replication and repair processes. It serves as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism. The compound can inhibit enzymes such as xanthine phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase, affecting nucleotide synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyadenosine 5’-Diphosphate Sodium
- 2’-Deoxycytidine 5’-Diphosphate Sodium
- 2’-Deoxythymidine 5’-Diphosphate Sodium
- Guanosine 5’-Diphosphate Disodium Salt
Uniqueness
2’-Deoxyguanosine 5’-Diphosphate Sodium is unique due to its specific role in DNA synthesis and repair. Unlike its analogs, it specifically pairs with cytosine in DNA, making it crucial for maintaining the integrity of the genetic code. Its ability to inhibit specific enzymes also sets it apart from other nucleotides, providing unique insights into nucleotide metabolism and enzyme function .
Eigenschaften
Molekularformel |
C10H15N5NaO10P2 |
|---|---|
Molekulargewicht |
450.19 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);/t4-,5+,6+;/m1./s1 |
InChI-Schlüssel |
PSKKWCOCUAFUKZ-GAJRHLONSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)
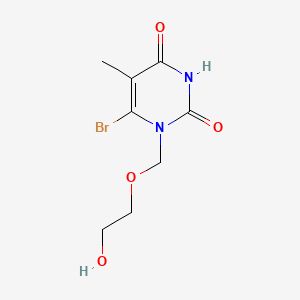

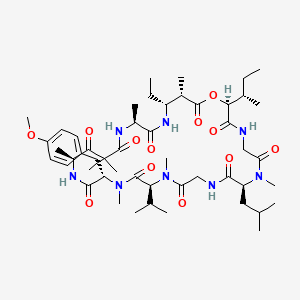


![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
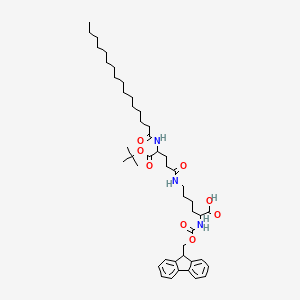
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
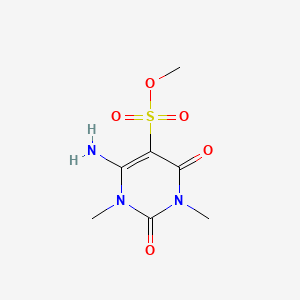
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
